molecular formula C8H11NOS B14490868 3-methyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-one CAS No. 64193-15-3

3-methyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-one

Cat. No.: B14490868
CAS No.: 64193-15-3
M. Wt: 169.25 g/mol
InChI Key: KICUUAOTTFQMTH-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-one is an organic compound with the molecular formula C8H11NOS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-methyl-2-aminobenzenethiol with chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: N-methyl-2-aminobenzenethiol and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.

    Product Formation: The cyclization reaction results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolinone, 3-methyl-: This compound shares a similar structure but lacks the tetrahydro ring system.

    4,5,6,7-Tetrahydrobenzothiazol-2-ylamine: This compound has a similar tetrahydro ring system but differs in the functional groups attached to the benzothiazole ring.

Uniqueness

3-Methyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

CAS No.

64193-15-3

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one

InChI

InChI=1S/C8H11NOS/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H2,1H3

InChI Key

KICUUAOTTFQMTH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)SC1=O

Origin of Product

United States

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